molecular formula C16H24N6O B2586952 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176124-39-1

2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2586952
CAS No.: 2176124-39-1
M. Wt: 316.409
InChI Key: QDFYDKZMWJPIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H24N6O and its molecular weight is 316.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader class of chemicals investigated for their biological activities, including antihistaminic properties and the inhibition of eosinophil infiltration. For instance, a derivative identified as TAK-427 demonstrated both antihistaminic and anti-inflammatory activities, undergoing clinical trials for potential therapeutic applications in atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). Another study focused on the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines, showcasing the chemical versatility and potential for creating bioactive molecules with this core structure (Peet, 1984).

Chemotherapeutic Potential

Research into similar compounds has explored their utility in chemotherapeutic applications, particularly in the treatment of prostate cancer. Modifications to related triazolopyridazine structures have led to the development of AZD3514, a small-molecule androgen receptor downregulator currently evaluated in clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).

Structural and Electronic Properties

The structural and electronic properties of anticonvulsant drugs featuring substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines have been extensively studied. These investigations provide insights into the molecular frameworks that contribute to their biological efficacy, highlighting the significance of the piperidine component and its interaction with the central heterocycle (Georges et al., 1989).

Antidiabetic Activity

Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop new antidiabetic medications. These compounds have demonstrated significant insulinotropic activities and antioxidant properties, indicating their potential as effective treatments for diabetes (Bindu et al., 2019).

Mechanism of Action

    Target of Action

    Compounds with a piperidine ring, like “2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one”, often interact with various receptors in the nervous system, such as the nicotinic acetylcholine receptors .

    Mode of Action

    The interaction between the compound and its target could alter the conformation of the receptor, influencing the flow of ions across the cell membrane and thereby modulating neuronal activity .

    Biochemical Pathways

    The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets nicotinic acetylcholine receptors, it could influence pathways involved in neurotransmission .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition .

    Result of Action

    The molecular and cellular effects of the compound’s action would depend on the specific biological pathways it influences. For example, if it modulates neurotransmission, it could potentially affect cognitive function, pain perception, or muscle control .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-13(2)9-20-7-5-14(6-8-20)10-21-16(23)4-3-15(19-21)22-12-17-11-18-22/h3-4,11-14H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFYDKZMWJPIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.